![molecular formula C9H6Cl2N2 B1340290 4-Amino-6,8-dichloroquinoline CAS No. 929339-40-2](/img/structure/B1340290.png)
4-Amino-6,8-dichloroquinoline
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Overview
Description
4-Amino-6,8-dichloroquinoline is a derivative of quinoline, a class of compounds that have been found to possess significant pharmacological properties . It is used as an intermediate in the synthesis of various drugs .
Synthesis Analysis
The synthesis of 4-Amino-6,8-dichloroquinoline involves complex chemical reactions . The selectivity of the amination of 2,6-dichloroquinoline was found to be very low, while better results were obtained with 2,8-dichloroquinoline . The best yields of the amination products were provided by 4,8- and 4,7-dichloroquinolines .Molecular Structure Analysis
The molecular structure of 4-Amino-6,8-dichloroquinoline is represented by the empirical formula C9H6Cl2N2 . Its molecular weight is 213.06 .Chemical Reactions Analysis
4-Amino-6,8-dichloroquinoline undergoes various chemical reactions . For instance, it has been used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .Scientific Research Applications
Quorum Sensing Inhibitors
4-Amino-6,8-dichloroquinoline has been used in the synthesis of new quinoline and anthranilic acid derivatives, which have potential as quorum sensing inhibitors . Quorum sensing is a communication system used by bacteria, and inhibiting it is a promising strategy to combat bacterial pathogens without antibiotics .
Antibiofilm/Virulence Agents
Compounds derived from 4-Amino-6,8-dichloroquinoline have shown potential as antibiofilm and antivirulence agents . For example, compound 15, synthesized using 4-Amino-6,8-dichloroquinoline, displayed potent antibiofilm effects, reducing biofilm formation by nearly 50% and pre-formed biofilm masses by 25% .
Antivirulence Agents
Another compound, 23, synthesized using 4-Amino-6,8-dichloroquinoline, exhibited significant antivirulence effects, reducing pyocyanin synthesis (a virulence factor in Pseudomonas aeruginosa) by over 70% .
Synthesis of Piperaquine
4,7-Dichloroquinoline, a compound related to 4-Amino-6,8-dichloroquinoline, has been used in the synthesis of piperaquine , a drug used to treat malaria.
Synthesis of Other Quinoline Derivatives
4-Amino-6,8-dichloroquinoline can be used as a starting material for the synthesis of various other quinoline derivatives . These derivatives can have a wide range of applications in medicinal chemistry and drug discovery.
Research Chemical
4-Amino-6,8-dichloroquinoline is provided by chemical suppliers like Sigma-Aldrich as a unique research chemical . It can be used in various chemical reactions and syntheses in research laboratories.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 4-Amino-6,8-dichloroquinoline are likely to be similar to those of other 4-aminoquinolines, such as chloroquine and amodiaquine . These compounds are known for their antimalarial activity and their targets include the heme detoxification pathway within the Plasmodium parasite .
Mode of Action
The 4-aminoquinoline core structure is crucial for the compound’s antimalarial activity . Specifically, the 4-amino group is thought to interfere with heme detoxification within the parasite . The terminal diethylamino group of the side chain is another important feature .
Biochemical Pathways
The compound likely affects the heme detoxification pathway within the Plasmodium parasite . This leads to the accumulation of toxic heme and parasite death
Pharmacokinetics
The compound’s molecular weight is 21306 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is likely to be the death of the Plasmodium parasite due to the accumulation of toxic heme . This is similar to the action of other 4-aminoquinolines
Action Environment
The action environment of 4-Amino-6,8-dichloroquinoline is likely to be within the Plasmodium parasite, where it interferes with heme detoxification Environmental factors that could influence the compound’s action, efficacy, and stability include the pH and enzymatic activity within the parasite
properties
IUPAC Name |
6,8-dichloroquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGSDQPVVLEBKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587987 |
Source
|
Record name | 6,8-Dichloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
929339-40-2 |
Source
|
Record name | 6,8-Dichloroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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